N,N-Bis(2-chloroethyl)-3-chloro-4-methoxybenzylamine hydrochloride
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Overview
Description
N,N-Bis(2-chloroethyl)-3-chloro-4-methoxybenzylamine hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two chloroethyl groups attached to a benzylamine moiety, along with a methoxy group and an additional chlorine atom on the benzene ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-3-chloro-4-methoxybenzylamine hydrochloride typically involves the reaction of 3-chloro-4-methoxybenzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or other suitable methods to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-3-chloro-4-methoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-3-chloro-4-methoxybenzylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-3-chloro-4-methoxybenzylamine hydrochloride involves its interaction with cellular components, leading to various biochemical effects. The compound can alkylate DNA and proteins, disrupting their normal function and leading to cell death. This property makes it a potential candidate for use in chemotherapy and other medical applications. The molecular targets and pathways involved include DNA alkylation, protein modification, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)amine hydrochloride: A related compound with similar alkylating properties, used in the synthesis of piperazine derivatives.
Tris(2-chloroethyl)amine hydrochloride: Another similar compound with three chloroethyl groups, known for its use in chemical warfare and chemotherapy.
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian carcinoma, with a structure that includes bis(2-chloroethyl) groups.
Uniqueness
N,N-Bis(2-chloroethyl)-3-chloro-4-methoxybenzylamine hydrochloride is unique due to the presence of the methoxy group and the additional chlorine atom on the benzene ring, which can influence its reactivity and biological activity. These structural features differentiate it from other similar compounds and contribute to its specific properties and applications.
Properties
IUPAC Name |
bis(2-chloroethyl)-[(3-chloro-4-methoxyphenyl)methyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl3NO.ClH/c1-17-12-3-2-10(8-11(12)15)9-16(6-4-13)7-5-14;/h2-3,8H,4-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRCMDAXWPGTRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C[NH+](CCCl)CCCl)Cl.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23426-14-4 |
Source
|
Record name | Benzylamine, N,N-bis(2-chloroethyl)-3-chloro-4-methoxy-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023426144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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